N-(2,5-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide
CAS No.: 946260-10-2
Cat. No.: VC11800563
Molecular Formula: C18H16N2O4
Molecular Weight: 324.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946260-10-2 |
|---|---|
| Molecular Formula | C18H16N2O4 |
| Molecular Weight | 324.3 g/mol |
| IUPAC Name | N-(2,5-dimethoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide |
| Standard InChI | InChI=1S/C18H16N2O4/c1-23-11-7-8-16(24-2)15(9-11)20-18(22)13-10-19-14-6-4-3-5-12(14)17(13)21/h3-10H,1-2H3,(H,19,21)(H,20,22) |
| Standard InChI Key | RCNUJRGIKSFDCU-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)NC(=O)C2=CNC3=CC=CC=C3C2=O |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)NC(=O)C2=CNC3=CC=CC=C3C2=O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
N-(2,5-Dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide is characterized by a quinoline core substituted at the 3-position with a carboxamide group and at the 4-position with a hydroxyl group. The carboxamide nitrogen is further linked to a 2,5-dimethoxyphenyl ring, introducing methoxy substituents at the 2- and 5-positions of the phenyl group. The IUPAC name for this compound is N-(2,5-dimethoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide, reflecting its functional groups and substitution pattern.
The compound’s stereochemistry is achiral, as confirmed by its absence of stereoisomeric centers. Its SMILES notation (COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3N=C2)O) provides a precise representation of its atomic connectivity.
Physicochemical Profile
Key physicochemical properties of N-(2,5-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide include:
| Property | Value |
|---|---|
| Molecular Weight | 324.3 g/mol |
| logP (Partition Coefficient) | 3.82 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | 86.9 Ų |
| Solubility | Low aqueous solubility |
These properties influence its pharmacokinetic behavior, particularly its absorption and distribution. The low aqueous solubility (logSw ≈ -5.7 for analogous quinoline carboxamides ) and moderate logP value suggest challenges in formulation but also indicate potential for blood-brain barrier penetration .
Synthesis and Chemical Modifications
Synthetic Pathways
The synthesis of N-(2,5-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic reactions:
-
Quinoline Core Formation: The quinoline backbone is constructed via the Skraup or Doebner-Miller reaction, utilizing aniline derivatives and α,β-unsaturated carbonyl compounds.
-
Carboxamide Introduction: A coupling reaction—such as the use of carbodiimides (EDC or DCC)—links the quinoline-3-carboxylic acid derivative to 2,5-dimethoxyaniline.
-
Hydroxylation: The 4-hydroxy group is introduced through oxidative or hydrolytic methods, depending on the protecting groups employed during earlier stages .
Optimization of reaction conditions (e.g., solvent choice, temperature, and catalyst use) is critical to achieving high yields. For example, microwave-assisted synthesis has been reported to reduce reaction times for similar quinoline derivatives by 40–60% .
Structural Analogues and SAR
Structure-activity relationship (SAR) studies highlight the importance of the 2,5-dimethoxyphenyl group for target binding. Comparative analyses with analogues demonstrate that:
-
Methoxy Positioning: 2,5-Substitution enhances metabolic stability compared to 3,4-substituted variants .
-
Carboxamide Linkage: Replacement of the carboxamide with ester groups reduces antibacterial activity by >90%, underscoring its role in hydrogen bonding with biological targets .
Pharmacological Activities
Anticancer Properties
Preliminary screens indicate that quinoline-3-carboxamides inhibit proliferation in cancer cell lines (e.g., HepG2 and MCF-7) at IC₅₀ values of 10–50 µM. The 4-hydroxy group enhances topoisomerase II inhibition, a mechanism shared with etoposide .
Research Findings and Clinical Relevance
In Vivo Efficacy and Pharmacokinetics
In murine models of malaria, advanced quinoline carboxamides achieve >99% parasitemia reduction at doses of 4 × 1 mg/kg (oral, 4 days) . Key pharmacokinetic parameters for lead compounds include:
Future Directions and Challenges
Optimization Strategies
-
Solubility Enhancement: Prodrug approaches (e.g., phosphate esters) could improve aqueous solubility .
-
Bioavailability: Nanostructured lipid carriers (NLCs) may enhance oral absorption .
Clinical Translation
The compound’s broad-spectrum activity against multiple parasite life stages positions it as a candidate for single-dose malaria therapy . Collaborative efforts with organizations like the Medicines for Malaria Venture (MMV) are critical for advancing preclinical studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume